4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile
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Overview
Description
4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and oximes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the amino and hydroxyl groups.
4-[(1S)-1-amino-2-hydroxyethyl]-2-methylbenzonitrile: A closely related compound with a methyl group substitution.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m1/s1 |
InChI Key |
IAHPFKGGAWAPLY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CN)O |
Origin of Product |
United States |
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